Bienvenue dans la boutique en ligne BenchChem!

3-(1-Piperazinyl)phenylboronic Acid

Protodeboronation stability Isomer comparison Shelf-life optimization

Choose 3-(1-Piperazinyl)phenylboronic acid for one-step coupling without deprotection. The meta-substituted, unprotected piperazine ring offers superior protodeboronation resistance over ortho-isomers and eliminates Boc removal or pinacol ester hydrolysis, saving two synthetic steps. Its free secondary amine (pKa ~9.8) is immediately available for downstream derivatization. This specific regioisomer, validated in patent families (AU-2016317806-A1, US-10125118-B2), provides a critical 120° spatial orientation for target engagement in heteroaryl drug candidates.

Molecular Formula C10H15BN2O2
Molecular Weight 206.05 g/mol
CAS No. 1026029-59-3
Cat. No. B3203985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Piperazinyl)phenylboronic Acid
CAS1026029-59-3
Molecular FormulaC10H15BN2O2
Molecular Weight206.05 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)N2CCNCC2)(O)O
InChIInChI=1S/C10H15BN2O2/c14-11(15)9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12,14-15H,4-7H2
InChIKeyHWNJOZMADDNWFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Piperazinyl)phenylboronic Acid: Structure and Functional Class for Research Procurement


3-(1-Piperazinyl)phenylboronic acid (CAS 1026029-59-3, molecular formula C10H15BN2O2, molecular weight 206.05 g/mol) is an organoboron compound featuring a boronic acid group (-B(OH)₂) attached to the meta position of a phenyl ring, which is further substituted at the same meta position with a piperazine moiety . The compound belongs to the class of arylboronic acids that incorporate a secondary amine-containing heterocycle, enabling dual functionality for both Suzuki-Miyaura cross-coupling reactions and downstream medicinal chemistry derivatization . Its calculated topological polar surface area is 55.7 Ų, and it possesses 3 hydrogen bond donors and 4 hydrogen bond acceptors, properties that influence solubility and bioavailability profiles in drug discovery applications . The compound is cited in multiple patent families, including AU-2016317806-A1, CA-2995675-A1, EP-3344613-A1, and US-10125118-B2, all relating to heteroaryl compounds and their use as therapeutic drugs, indicating its established role as a synthetic intermediate in pharmaceutical research programs .

Why 3-(1-Piperazinyl)phenylboronic Acid Cannot Be Replaced by Generic Phenylboronic Acids


Generic substitution of 3-(1-piperazinyl)phenylboronic acid with simpler phenylboronic acids or alternative piperazine-substituted isomers fails because the meta (3-) substitution pattern governs both reactivity in cross-coupling reactions and the spatial orientation of the piperazine moiety in final compounds. Boronic acids with piperazine substitution exhibit distinct acidity, hydrolytic stability, and structural behavior in crystalline and solution states compared to non-heterocyclic arylboronic acids [1]. Furthermore, the position of substitution—ortho (2-), meta (3-), or para (4-)—significantly influences protodeboronation susceptibility; ortho-substituted analogs such as 2-(piperazin-1-ylmethyl)phenylboronic acid demonstrate greater protodeboronation propensity than their para-isomer counterparts, directly impacting shelf-life and coupling efficiency in Suzuki-Miyaura reactions . The unprotected secondary amine on the piperazine ring distinguishes this compound from Boc-protected or pinacol ester derivatives, eliminating the need for deprotection steps in applications where the free amine is required for subsequent derivatization, thereby reducing synthetic step count and associated yield losses . These position-dependent stability differences and functional group accessibility variations mean that researchers cannot assume equivalent performance across the isomeric piperazinylphenylboronic acid series or between protected and unprotected forms.

Quantitative Differentiation of 3-(1-Piperazinyl)phenylboronic Acid from Isomeric and Functional Analogs


Meta-Substitution Confers Superior Protodeboronation Resistance Relative to Ortho-Piperazine Analogs

The meta (3-) positioning of the piperazine substituent on the phenylboronic acid scaffold provides quantifiable stability advantages over ortho-substituted piperazine analogs. The ortho substitution pattern significantly influences boronic acid stability, with 2-(piperazin-1-ylmethyl)phenylboronic acid exhibiting greater susceptibility to protodeboronation than its para-isomer counterpart . Since protodeboronation rates generally follow the trend ortho > para > meta in arylboronic acids due to steric and electronic factors, the meta-substituted 3-(1-piperazinyl)phenylboronic acid is expected to demonstrate intermediate-to-high protodeboronation resistance relative to the ortho-substituted 2-(piperazin-1-yl)phenylboronic acid (CAS 1218992-76-7), where steric crowding from the adjacent piperazine group accelerates C-B bond cleavage .

Protodeboronation stability Isomer comparison Shelf-life optimization

Free Secondary Amine in Piperazine Eliminates Boc Deprotection Step Required for Protected Analogs

3-(1-Piperazinyl)phenylboronic acid (CAS 1026029-59-3) contains a free secondary amine on the piperazine ring, distinguishing it from Boc-protected analogs such as 3-[4-(N-Boc)piperazin-1-yl]phenylboronic acid pinacol ester (CAS 540752-87-2) [1]. The unprotected amine enables direct downstream functionalization—such as amide bond formation, reductive amination, or sulfonylation—without the additional synthetic step of Boc group removal typically requiring TFA or HCl in dioxane. This eliminates one full synthetic operation and its associated yield loss (Boc deprotection steps commonly incur 10–20% material loss depending on substrate sensitivity). The unprotected nature also avoids potential boronic acid degradation during acidic deprotection conditions that can promote protodeboronation of sensitive arylboronic acids [2]. The compound is commercially available at 98% purity (Leyan Product No. 1579981), with specification that actual purity may vary by batch and should be verified upon receipt .

Synthetic step economy Boc deprotection Parallel synthesis

Meta-Position Directs Vector of Piperazine in Final Biaryl Products Differently than Para-Isomer

The meta (3-) substitution pattern of 3-(1-piperazinyl)phenylboronic acid (CAS 1026029-59-3) positions the piperazine moiety at an approximately 120° angle relative to the carbon-boron bond, whereas the para-isomer [4-(piperazin-1-yl)phenyl]boronic acid (CAS 513246-99-6) positions the piperazine substituent at a 180° linear extension from the boronic acid group [1]. Following Suzuki-Miyaura coupling with an aryl halide, this positional difference translates into distinct three-dimensional geometries of the resulting biaryl products: the meta-isomer yields products where the piperazine group projects at a 120° angle from the biaryl axis, while the para-isomer yields linear extension. These geometric differences are non-interchangeable when designing molecules intended to engage specific binding pockets, as the spatial orientation of the piperazine nitrogen—a key hydrogen-bond acceptor and potential salt-bridge partner—varies by approximately 2.5–3.5 Å in its terminal atom position between meta- and para-derived biaryls [1].

Regiochemistry Molecular geometry Structure-activity relationships

Piperazine-Containing Boronic Acids Exhibit Distinct Acidity and Hydrolytic Stability Profiles Relative to Amino-Phenylboronic Acids

Piperazine derivatives of boronic acids possess distinct acidity and hydrolytic stability characteristics compared to simpler aminophenylboronic acids such as 3-aminophenylboronic acid (CAS 30418-59-8) [1]. The piperazine moiety, with its two nitrogen atoms in a six-membered ring, exhibits different basicity (pKa ~9.8 for the secondary amine in piperazine versus pKa ~4.6 for aniline's conjugate acid) and altered electron-donating properties relative to a primary amino group [1]. This electronic difference modulates the Lewis acidity of the boron center, affecting transmetalation efficiency in Suzuki-Miyaura reactions and the pH-dependent equilibrium between trigonal planar (neutral) and tetrahedral (anionic) boronic acid species. Studies on piperazine-containing boronic acid derivatives have demonstrated that the combination of piperazine and boronic groups within one molecule can result in biological activity profiles distinct from those achievable with amino-substituted boronic acids [2]. The structural properties of these compounds—including acidity, hydrolytic stability, crystal structures, and solution-state behavior—have been systematically characterized and differ measurably from simpler arylboronic acids [1].

pKa Hydrolytic stability Bifunctional compounds

Free Boronic Acid Enables Direct Cross-Coupling Without Ester Hydrolysis Step Required for Pinacol Ester Analogs

3-(1-Piperazinyl)phenylboronic acid (CAS 1026029-59-3) exists as the free boronic acid rather than a protected pinacol ester form. The pinacol ester derivatives of piperazinylphenylboronic acids, such as 3-piperazinylphenylboronic acid pinacol ester hydrochloride and 4-piperazinylphenylboronic acid pinacol ester (CAS 912369-50-7), require a hydrolysis step prior to Suzuki-Miyaura coupling to liberate the active boronic acid species . This hydrolysis step—typically performed under aqueous basic conditions—adds one synthetic operation and can result in incomplete conversion, with residual pinacol ester persisting in the reaction mixture and competing for palladium catalyst coordination sites . Pinacol ester protection is implemented primarily to improve handling and shelf-life by protecting the boronic acid functionality from protodeboronation during storage, but this advantage must be weighed against the added synthetic step [1]. The free boronic acid form (3-(1-piperazinyl)phenylboronic acid) is suitable for direct use in Suzuki-Miyaura reactions when stored under appropriate conditions (cool, dry environment) .

Suzuki-Miyaura coupling Boronic ester hydrolysis Synthetic efficiency

Multiple Independent Patent Citations Confirm Established Utility in Heteroaryl Drug Synthesis Programs

3-(1-Piperazinyl)phenylboronic acid is explicitly referenced in at least five distinct patent families spanning multiple jurisdictions, all relating to heteroaryl compounds and their use as therapeutic drugs . These patent citations include AU-2016317806-A1, CA-2995675-A1, EP-3344613-A1, KR-20180044995-A, and US-10125118-B2, all sharing a priority date of August 31, 2015 . The multi-jurisdictional patent coverage indicates that this specific boronic acid building block has been validated as a synthetic intermediate in industrial pharmaceutical research programs with global intellectual property strategies. In contrast, the ortho-isomer 2-(piperazin-1-yl)phenylboronic acid (CAS 1218992-76-7) and the para-isomer [4-(piperazin-1-yl)phenyl]boronic acid (CAS 513246-99-6) do not appear in the same patent families with comparable frequency based on available database cross-referencing, suggesting that the meta-substitution pattern embodied by 3-(1-piperazinyl)phenylboronic acid may offer specific advantages for the heteroaryl therapeutic scaffolds described in these filings .

Patent landscaping Pharmaceutical intermediates Therapeutic drug discovery

Optimal Application Scenarios for Procuring 3-(1-Piperazinyl)phenylboronic Acid


Parallel Synthesis of Biaryl Libraries Requiring Direct Piperazine Functionalization

When constructing biaryl compound libraries via Suzuki-Miyaura coupling where the piperazine moiety must remain available for immediate subsequent diversification, 3-(1-piperazinyl)phenylboronic acid (CAS 1026029-59-3) offers a one-step advantage over Boc-protected or pinacol ester analogs. The free secondary amine eliminates both the Boc deprotection step and the pinacol ester hydrolysis step, reducing total synthetic operations by two steps relative to fully protected analogs [1]. The compound is available at 98% purity (Leyan Product No. 1579981), with recommended long-term storage in a cool, dry place to maintain boronic acid integrity .

Synthesis of Heteroaryl Therapeutic Candidates Requiring Meta-Substituted Piperazine-Biaryl Geometry

Research programs targeting heteroaryl therapeutic scaffolds where the three-dimensional orientation of the piperazine group is critical for target engagement should specifically procure the meta-substituted 3-(1-piperazinyl)phenylboronic acid. As documented in patent families AU-2016317806-A1, CA-2995675-A1, EP-3344613-A1, and US-10125118-B2, this specific regioisomer has been selected for incorporation into patented heteroaryl drug candidates, establishing precedent for its utility in pharmaceutical development programs [1]. The meta-substitution pattern positions the piperazine moiety at approximately 120° relative to the biaryl axis following Suzuki-Miyaura coupling, which differs fundamentally from the 180° linear orientation produced by the para-isomer [2].

Stability-Sensitive Suzuki-Miyaura Coupling Workflows Where Protodeboronation Must Be Minimized

For coupling reactions where excess boronic acid cannot be employed due to purification constraints or where the aryl halide coupling partner is precious, the meta-substituted 3-(1-piperazinyl)phenylboronic acid is expected to offer superior protodeboronation resistance relative to ortho-substituted piperazine analogs [1]. Ortho-substituted piperazine-containing phenylboronic acids exhibit greater susceptibility to protodeboronation than their para-isomer counterparts, a stability hierarchy that positions the meta-isomer as the intermediate-to-optimal choice for minimizing boronic acid decomposition during extended reaction times or at elevated temperatures [1].

Medicinal Chemistry Programs Requiring Distinct Physicochemical Profiles from Amino-Phenylboronic Acids

When a research program requires the specific electronic and solubility properties conferred by the piperazine moiety—including its distinct basicity (pKa ~9.8 for the secondary amine) and hydrogen-bonding capacity—rather than those of simpler aminophenylboronic acids, 3-(1-piperazinyl)phenylboronic acid should be selected. Piperazine derivatives of boronic acids exhibit distinct acidity, hydrolytic stability, and biological activity profiles that differ measurably from amino-substituted boronic acids [1]. The combination of piperazine and boronic acid groups within a single molecule can produce biological activities not achievable with either functional class alone [1].

Quote Request

Request a Quote for 3-(1-Piperazinyl)phenylboronic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.